molecular formula C9H4F3NOS B13131554 2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde

2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde

Cat. No.: B13131554
M. Wt: 231.20 g/mol
InChI Key: RXTCSRPIQUGCBO-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde typically involves the introduction of a trifluoromethyl group to a benzothiazole ring. One common method includes the reaction of 2-aminobenzothiazole with trifluoromethylating agents under controlled conditions. Another approach involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high purity and yield. The exact methods can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
  • 6-(Trifluoromethyl)benzo[d]thiazole
  • 2-(Difluoromethylsulfonyl)benzo[d]thiazole

Comparison: The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H4F3NOS

Molecular Weight

231.20 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole-6-carbaldehyde

InChI

InChI=1S/C9H4F3NOS/c10-9(11,12)8-13-6-2-1-5(4-14)3-7(6)15-8/h1-4H

InChI Key

RXTCSRPIQUGCBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)SC(=N2)C(F)(F)F

Origin of Product

United States

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